N-(3-benzoylphenyl)-4-[4-[(3-benzoylphenyl)carbamoyl]phenoxy]benzamide
Description
N-(3-benzoylphenyl)-4-[4-[(3-benzoylphenyl)carbamoyl]phenoxy]benzamide is a complex organic compound that belongs to the class of benzamides
Properties
IUPAC Name |
N-(3-benzoylphenyl)-4-[4-[(3-benzoylphenyl)carbamoyl]phenoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H28N2O5/c43-37(27-9-3-1-4-10-27)31-13-7-15-33(25-31)41-39(45)29-17-21-35(22-18-29)47-36-23-19-30(20-24-36)40(46)42-34-16-8-14-32(26-34)38(44)28-11-5-2-6-12-28/h1-26H,(H,41,45)(H,42,46) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFSTSBBTGEALC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(=O)NC5=CC=CC(=C5)C(=O)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
616.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-benzoylphenyl)-4-[4-[(3-benzoylphenyl)carbamoyl]phenoxy]benzamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 3-benzoylphenylamine and 4-[(3-benzoylphenyl)carbamoyl]phenol. These intermediates are then subjected to coupling reactions under specific conditions, such as the presence of catalysts, solvents, and controlled temperatures, to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale reactors. Purification processes such as recrystallization or chromatography may be used to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(3-benzoylphenyl)-4-[4-[(3-benzoylphenyl)carbamoyl]phenoxy]benzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The benzoyl and phenyl groups can participate in electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Dichloromethane, ethanol, toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-benzoylphenyl)-4-[4-[(3-benzoylphenyl)carbamoyl]phenoxy]benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s benzoyl and phenyl groups can facilitate binding to these targets, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-benzoylphenyl)benzamide: A simpler analog with fewer benzoyl and phenyl groups.
4-[4-[(3-benzoylphenyl)carbamoyl]phenoxy]benzamide: Another related compound with a different substitution pattern.
Uniqueness
N-(3-benzoylphenyl)-4-[4-[(3-benzoylphenyl)carbamoyl]phenoxy]benzamide is unique due to its complex structure, which imparts distinct chemical properties and potential applications. Its multiple benzoyl and phenyl groups provide a versatile framework for various chemical modifications and interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
